Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate” is a chemical compound with the molecular formula C14H21NO3 . It is also known as MBDB and belongs to the family of phenethylamines.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate” are not explicitly mentioned in the literature. Based on its molecular formula, it has a molecular weight of 251.32 g/mol .Scientific Research Applications
Enamine Chemistry
Research on the alkylation and acylation of ethyl 3-amino-2-butenoate, which is structurally related to Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, reveals insights into enamine chemistry. These processes yield both C- and N-alkylated products, expanding the scope of reactions and potential applications in synthetic chemistry (Shabana, Rasmussen, & Lawesson, 2010).
Corrosion Inhibition
Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate derivatives, which share a similar methoxyphenyl structure with Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, have been investigated for their efficiency in corrosion inhibition. This study provides insights into the potential application of similar compounds in protecting metals against corrosion (Djenane et al., 2019).
Antimitotic Agents
Studies on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound with a structural component similar to Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, highlight its role as antimitotic agents. Such compounds have significant implications in developing therapies for cancer and other diseases where cell division needs to be controlled (Temple & Rener, 1992).
Favorskii-Type Rearrangement
Research into the Favorskii-type rearrangement of α,α′-dihalo ketones with enolates of (Diethoxyphosphinyl)acetic Esters, compounds structurally related to Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, contributes to the understanding of rearrangement reactions in organic chemistry. This knowledge is crucial for synthesizing complex organic molecules (Sakai et al., 1987).
Organophosphorus Chemistry
Investigations into the synthesis and reactions of 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, related to Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, have significant implications in organophosphorus chemistry. This field is crucial for developing new materials and pharmaceuticals (Hewitt & Teese, 1984).
Solubility and Solvent Effects
Studies on the solubility and solvent effects of compounds like 2-amino-3-methylbenzoic acid help in understanding the solubility characteristics of similar compounds, such as Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate. This information is crucial for the purification and application of these compounds in various industries (Zhu et al., 2019).
properties
IUPAC Name |
methyl 3-[2-(4-methoxyphenyl)ethylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(10-14(16)18-3)15-9-8-12-4-6-13(17-2)7-5-12/h4-7,11,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXOWNZPLPJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.